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Introduction
Smtin-T140 has emerged as a significant subject of interest in oncological research. Contrary

to initial classifications, Smtin-T140 is a synthetically derived potent inhibitor of the Tumor

Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein.[1]

[2][3][4][5] TRAP1, a paralog of the heat shock protein 90 (Hsp90) family, is frequently

overexpressed in various cancer cells and plays a crucial role in tumorigenesis by modulating

cellular metabolism and cell death pathways.[1][2][4][5][6] This guide provides a

comprehensive overview of the discovery, synthesis, and biological activity of Smtin-T140,

tailored for researchers and professionals in drug development.

Smtin-T140, identified as compound 6a in key literature, is chemically described as (6-(2-

amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-

yl)hexyl)triphenylphosphonium.[1][2] Its design incorporates a triphenylphosphonium moiety, a

well-established strategy to target therapeutic agents to the mitochondria.[1][7]

Quantitative Data Summary
The anti-proliferative activity of Smtin-T140 has been evaluated across a panel of cancer cell

lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are
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summarized below.

Cell Line Cancer Type IC50 (µM)

PC3 Prostate Cancer
0.30 - 3.24 (range across 7 cell

lines)

22RV1 Prostate Cancer 8.50

HeLa Cervical Cancer 23.7

SK-OV-3 Ovarian Cancer >64

TRAP1 Inhibition Biochemical Assay 1.646

Data compiled from multiple sources. The PC3 range represents data from a study evaluating

seven different cancer cell lines.[1][2][8]

In preclinical in vivo studies, Smtin-T140 has shown potent tumor growth suppression in a

nude mouse model xenografted with PC3 prostate cancer cells, without observable toxicity.[1]

[2]

Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and biological

evaluation of Smtin-T140, based on standard laboratory practices and information inferred

from published abstracts.

Synthesis of Smtin-T140
The synthesis of Smtin-T140 involves the conjugation of a TRAP1-selective inhibitor with a

triphenylphosphonium moiety. The core structure is a purine-8-one derivative. While the exact,

step-by-step protocol is proprietary to the original research, a general synthetic strategy can be

outlined:

Synthesis of the Purine-8-one Core: This typically involves multi-step organic synthesis,

starting from commercially available precursors to construct the substituted purine ring

system.
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Alkylation: The purine-8-one core is alkylated with a suitable linker, such as a haloalkane, to

introduce a reactive site for the subsequent conjugation.

Conjugation with Triphenylphosphine: The alkylated intermediate is then reacted with

triphenylphosphine to yield the final triphenylphosphonium salt, Smtin-T140.

Purification: The final compound is purified using standard techniques such as column

chromatography and crystallization to ensure high purity for biological assays.

TRAP1 Inhibition Assay
The inhibitory activity of Smtin-T140 against TRAP1 can be determined using a competitive

binding assay.

Reagents: Recombinant human TRAP1 protein, a fluorescently labeled TRAP1 ligand (e.g.,

PU-H71-FITC), and the test compound (Smtin-T140).

Procedure: a. TRAP1 protein is incubated with the fluorescently labeled ligand in a suitable

buffer. b. Increasing concentrations of Smtin-T140 are added to the mixture. c. The reaction

is incubated to reach equilibrium. d. The fluorescence polarization is measured. A decrease

in polarization indicates the displacement of the fluorescent ligand by Smtin-T140.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Viability Assay (MTS/MTT Assay)
The anti-proliferative effect of Smtin-T140 on cancer cells is commonly assessed using MTS or

MTT assays.[8][9][10][11][12]

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.[10]

Compound Treatment: The cells are treated with a serial dilution of Smtin-T140 for a

specified period (e.g., 72 hours).[8]
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Reagent Incubation: After the treatment period, MTS or MTT reagent is added to each well

and incubated for 1-4 hours at 37°C.[9][12]

Measurement: For MTT assays, a solubilization solution is added to dissolve the formazan

crystals. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS,

570 nm for MTT) using a microplate reader.[9][12]

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells. The IC50 value is determined by plotting cell viability

against the drug concentration.

In Vivo Xenograft Model
The anti-tumor efficacy of Smtin-T140 in a living organism is evaluated using a xenograft

mouse model.[13][14]

Cell Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flank

of immunodeficient mice (e.g., nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable size.

Drug Administration: The mice are randomly assigned to treatment and control groups.

Smtin-T140 is administered to the treatment group through a suitable route (e.g.,

intraperitoneal injection) at a specified dose and schedule. The control group receives a

vehicle solution.

Tumor Measurement: Tumor volume is measured periodically using calipers.

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and

weighed.

Toxicity Assessment: The body weight of the mice is monitored throughout the study as a

general indicator of toxicity.

Mechanism of Action and Signaling Pathway
Smtin-T140 exerts its anti-cancer effects by inhibiting the chaperone function of TRAP1 in the

mitochondria. This inhibition leads to a cascade of events culminating in cancer cell death. The
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proposed signaling pathway is as follows:

TRAP1 Inhibition: Smtin-T140 binds to TRAP1, inhibiting its ATPase and chaperone

activities.

Mitochondrial Dysfunction: The inhibition of TRAP1 disrupts mitochondrial homeostasis,

leading to mitochondrial dysfunction.

Increased ROS Production: A consequence of mitochondrial dysfunction is the increased

production of reactive oxygen species (ROS).

AMPK Activation: The cellular stress induced by ROS and mitochondrial dysfunction leads to

the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy

homeostasis.[4]

The following diagram illustrates this signaling pathway.

Smtin-T140 TRAP1 Inhibition Mitochondrial
Dysfunction

Increased ROS
Production AMPK Activation Cancer Cell

Apoptosis

Click to download full resolution via product page

Caption: Signaling pathway of Smtin-T140 in cancer cells.

Conclusion
Smtin-T140 is a potent and selective synthetic inhibitor of mitochondrial TRAP1 with promising

anti-cancer activity. Its ability to induce mitochondrial dysfunction and subsequent cell death in

cancer cells makes it a valuable tool for cancer research and a potential lead compound for the

development of novel anti-cancer therapeutics. Further investigation into its detailed

mechanism of action and optimization of its pharmacological properties are warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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